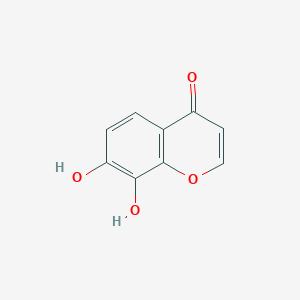

7,8-Dihydroxychromen-4-one

描述

Structure

3D Structure

属性

分子式 |

C9H6O4 |

|---|---|

分子量 |

178.14 g/mol |

IUPAC 名称 |

7,8-dihydroxychromen-4-one |

InChI |

InChI=1S/C9H6O4/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4,11-12H |

InChI 键 |

WWGFXSLWIRYIBP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C2=C1C(=O)C=CO2)O)O |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies for 7,8 Dihydroxychromen 4 One and Analogues

Synthetic Routes and Methodologies

The construction of the 7,8-dihydroxychromen-4-one backbone is achieved through several established and novel synthetic routes. These methodologies often involve the formation of key intermediate compounds which then undergo cyclization to yield the final chromone (B188151) structure.

Condensation reactions are fundamental to the synthesis of the flavone (B191248) core inherent to this compound analogues. The Claisen-Schmidt condensation is a frequently employed method, typically involving the base-catalyzed reaction between a substituted acetophenone (B1666503) and a benzaldehyde (B42025). For instance, a nitro-functionalized chalcone (B49325) can be formed by condensing 3,4-dinitrobenzaldehyde (B2410972) with 2,4-dihydroxyacetophenone in the presence of sodium hydroxide (B78521) in an ethanol/water mixture. This chalcone then serves as a precursor for subsequent cyclization.

Another key strategy is the Claisen condensation, which can be used to synthesize 1,3-diketone intermediates. ijrar.org This involves the reaction of an o-hydroxyacetophenone with an ester, catalyzed by a strong base like sodium, to form a 1,3-diketone that can then be cyclized. ijrar.org The Baker-Venkataraman rearrangement is a prominent example where an initial condensation is followed by rearrangement to form the crucial diketone intermediate. researchgate.net Modifications to these condensation reactions, such as using microwave assistance, can enhance reaction efficiency. researchgate.net

The synthesis of this compound often proceeds via methoxy-protected intermediates to avoid unwanted side reactions with the hydroxyl groups. Consequently, demethylation is a critical final step. A common and effective reagent for this purpose is boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) (CH₂Cl₂), which cleaves the methyl ethers to reveal the free hydroxyl groups.

Alternatively, strong protic acids such as 48% aqueous hydrobromic acid (HBr) can be used under reflux conditions to achieve near-quantitative demethylation of dimethoxy precursors. For more complex molecules with multiple protecting groups, selective deprotection can be achieved. For example, benzyl (B1604629) protecting groups can be removed by refluxing with concentrated hydrochloric acid in acetic acid, leaving other functional groups intact. koreascience.kr

The formation of the heterocyclic chromone ring is the cornerstone of these syntheses. One of the most important methods is the acid-catalyzed dehydrative cyclization of a 1,3-diketone intermediate. wikipedia.orgrsc.org This intermediate is often generated in situ via the Baker-Venkataraman rearrangement. wikipedia.orgrsc.orgtandfonline.comchemistry-reaction.com In this two-step process, a 2-acyloxyacetophenone is first rearranged using a base like potassium hydroxide to form the 1,3-diketone, which is then cyclized with acid to afford the flavone. wikipedia.orgchemistry-reaction.com

Another major pathway is the oxidative cyclization of chalcone intermediates. primescholars.com For example, 2'-hydroxychalcones can undergo ring closure to form the flavone structure. primescholars.com This reaction can be catalyzed by iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). primescholars.comgoogle.com Modern catalytic systems have also been developed, including palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones and gold-catalyzed intramolecular cyclizations, which offer efficient routes to the chromone core. thieme-connect.comrsc.org

The total synthesis of this compound and its derivatives is typically a multi-step process that combines the aforementioned reactions. A representative synthesis might start from a readily available precursor like pyrogallol (B1678534). google.com A sequence reported involves the initial acetylation of pyrogallol, followed by the protection of the resulting hydroxyl groups. google.com Subsequent steps include selective reduction, an Aldol (B89426) condensation with benzaldehyde to form a chalcone-like intermediate, an iodine-catalyzed cyclization to build the chromone ring, and a final hydrolysis (deprotection) step to yield the target 7,8-dihydroxyflavone (B1666355). google.com

Another common strategy begins with a substituted 2-hydroxyacetophenone, such as 2-hydroxy-3,4-dimethoxyacetophenone. nih.gov This precursor is treated with a benzoyl chloride in pyridine, which undergoes a Baker-Venkataraman rearrangement and subsequent acid-induced dehydrative cyclization to generate the flavone skeleton. nih.gov A final demethylation step then yields the desired dihydroxy product.

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The selection of appropriate starting materials and the formation of stable intermediates are crucial for the successful synthesis of this compound.

Key Precursors: The synthesis often begins with simple, commercially available phenolic compounds.

Pyrogallol (1,2,3-trihydroxybenzene): A common starting material for building the A-ring with the 7,8-dihydroxy substitution pattern. google.com

Substituted Acetophenones: Compounds like 2',3',4'-trihydroxyacetophenone or its protected forms (e.g., 2-hydroxy-3,4-dimethoxyacetophenone) are critical precursors that contain the foundational structure for the A-ring and the attached acetyl group. nih.gov

Substituted Benzaldehydes: These reagents are used to construct the B-ring of the flavone structure through condensation reactions.

Primary Intermediates: During the synthesis, several key intermediates are formed.

Chalcones: These α,β-unsaturated ketones are typically formed via Claisen-Schmidt condensation and are pivotal intermediates that undergo cyclization to form the chromone ring.

1,3-Diketones: Generated through the Baker-Venkataraman rearrangement, these compounds are direct precursors to the chromone core via acid-catalyzed cyclization. wikipedia.orgtandfonline.com

Enamino ketones: These can be formed from 1-(2-hydroxyphenyl)ethanone derivatives and subsequently cyclized to yield the chromone ring. organic-chemistry.org

Table 1: Key Precursors and Intermediates in this compound Synthesis

| Compound Type | Specific Example | Role in Synthesis | Reference(s) |

|---|---|---|---|

| Precursor | Pyrogallol | Source of the A-ring | google.com |

| Precursor | 2-Hydroxy-3,4-dimethoxyacetophenone | Protected A-ring precursor | nih.gov |

| Precursor | Benzaldehyde | Source of the B-ring | google.com |

| Intermediate | 2'-Hydroxychalcone (B22705) | Precursor for oxidative cyclization | primescholars.com |

| Intermediate | 1-(2-Hydroxyphenyl)-3-phenyl-1,3-dione | Precursor for acid-catalyzed cyclization | wikipedia.orgtandfonline.com |

| Intermediate | 7,8-Dimethoxyflavone | Protected final product before demethylation |

Reaction Conditions and Catalysis in Chromen-4-one Derivatization

The conditions and catalysts used in the synthesis and derivatization of chromen-4-ones are diverse and tailored to specific transformations.

For the Baker-Venkataraman rearrangement , strong bases are required, such as potassium hydroxide, often in a solvent like pyridine. wikipedia.orgrsc.org More environmentally friendly methods have been developed using pulverized potassium hydroxide in solvent-free grinding conditions. tandfonline.com The subsequent cyclization of the resulting 1,3-diketone is typically performed under strong acidic conditions, using reagents like concentrated sulfuric acid or hydrochloric acid in acetic acid. ijrar.org

Cyclization of chalcones can be achieved using various catalytic systems. Iodine-mediated cyclization in DMSO at elevated temperatures (100-120°C) is a common method. google.com Transition metal catalysis offers efficient and often milder alternatives. Palladium catalysts, such as Pd/C or Pd(TFA)₂, are used for carbonylative and oxidative cyclizations. rsc.orgrsc.org Gold catalysts, like AuCl(PPh₃)/AgOTf, have been employed for domino cyclization reactions. thieme-connect.com

The Vilsmeier-Haack reaction , used to introduce a formyl group at the C-3 position of the chromone ring, utilizes a formylating agent like dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). ijrar.orgsemanticscholar.org Derivatization of the hydroxyl groups often involves protection with benzyl or methyl groups, which requires a base (e.g., K₂CO₃, DBU) and an alkylating agent (e.g., benzyl chloride, dimethyl sulfate). koreascience.kr The removal of these groups is then achieved with strong acids or Lewis acids like BBr₃.

Table 2: Common Catalysts and Reagents in Chromen-4-one Synthesis

| Reaction Type | Catalyst/Reagent | Purpose | Reference(s) |

|---|---|---|---|

| Baker-Venkataraman Rearrangement | Potassium Hydroxide (KOH) / Pyridine | Formation of 1,3-diketone | wikipedia.orgrsc.org |

| Diketone Cyclization | Hydrochloric Acid (HCl) / Acetic Acid | Formation of chromone ring | ijrar.org |

| Chalcone Cyclization | Iodine (I₂) / DMSO | Oxidative cyclization | primescholars.comgoogle.com |

| Carbonylative Cyclization | Palladium (Pd) complexes / Carbon Monoxide (CO) | Formation of flavone from o-iodophenols | organic-chemistry.orgrsc.org |

| Demethylation | Boron Tribromide (BBr₃) | Cleavage of methyl ethers | |

| Demethylation | Hydrobromic Acid (HBr) | Cleavage of methyl ethers | |

| Vilsmeier-Haack Reaction | POCl₃ / DMF | C-3 formylation | ijrar.orgsemanticscholar.org |

| Gold-Catalyzed Cyclization | AuCl(PPh₃) / AgOTf | Intramolecular domino cyclization | thieme-connect.com |

Acid-Catalyzed Processes

Acid catalysis plays a crucial role in several key steps of the synthesis of this compound and its analogues. These processes are fundamental for both the formation of the chromen-4-one ring system and for the deprotection of hydroxyl groups.

A common strategy commences with the Friedel-Crafts acylation of a suitably substituted phenol. For instance, the synthesis of 7,8-dihydroxyflavone can start from pyrogallol, which undergoes acylation with acetic acid in the presence of a Lewis acid catalyst like boron trifluoride etherate. ekb.eg This step introduces an acetyl group onto the aromatic ring, forming a key intermediate.

Another critical acid-catalyzed reaction is the cyclization of chalcone intermediates . Chalcones, which are precursors to flavones, can be cyclized under acidic conditions to form the chromen-4-one ring. For example, a chalcone intermediate can be subjected to acid-catalyzed intramolecular aldol condensation using concentrated hydrochloric acid in acetic acid at reflux temperatures (around 120°C) to facilitate the ring closure. juniv.edu

Furthermore, demethylation of methoxy-protected precursors is a frequently employed acid-catalyzed step to unveil the final 7,8-dihydroxy functionality. Methoxy (B1213986) groups are often used as protecting groups for the hydroxyl functions during the synthesis. Their removal is typically achieved by treatment with strong acids such as 48% aqueous hydrobromic acid (HBr) under reflux conditions or boron tribromide (BBr3) in a suitable solvent like dichloromethane. innovareacademics.in

Table 1: Examples of Acid-Catalyzed Reactions in the Synthesis of this compound Analogues

| Reaction Type | Starting Materials | Catalyst/Reagents | Conditions | Product |

| Friedel-Crafts Acylation | Pyrogallol, Acetic Acid | Boron trifluoride etherate | Lower temperature, inert gas | Acetylated pyrogallol derivative |

| Chalcone Cyclization | Chalcone intermediate | Concentrated HCl, Acetic Acid | Reflux (120°C), 6 h | 4H-chromen-4-one scaffold |

| Demethylation | 7,8-dimethoxy-4H-chromen-4-one precursor | 48% aqueous HBr | Reflux (100°C), 6 h | 7,8-dihydroxy-4H-chromen-4-one derivative |

Base-Mediated Reactions

Base-mediated reactions are equally important in the synthetic pathways leading to this compound and its derivatives, particularly in the formation of the chalcone backbone.

The most prominent base-catalyzed reaction is the Claisen-Schmidt condensation . This reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield a chalcone. scholarsresearchlibrary.com For instance, a 2',4'-dihydroxyacetophenone (B118725) can be reacted with a suitable benzaldehyde under basic conditions to form the corresponding chalcone, which is a direct precursor to the flavone.

Base-mediated reactions are also utilized for the alkylation of the hydroxyl groups on the chromen-4-one scaffold, enabling the synthesis of various ether derivatives. For example, the reaction of a dihydroxyflavone with an alkyl halide in the presence of a base like potassium carbonate can lead to mono- or di-alkylated products. scholarsresearchlibrary.com Studies have shown that the hydroxyl group at the C-7 position is often the first to be alkylated under these conditions. scholarsresearchlibrary.com

Table 2: Examples of Base-Mediated Reactions in the Synthesis of this compound Analogues

| Reaction Type | Starting Materials | Catalyst/Reagents | Conditions | Product |

| Claisen-Schmidt Condensation | 2',4'-dihydroxyacetophenone, Benzaldehyde | NaOH or KOH in ethanol/water | Room temperature, 12 h | Chalcone intermediate |

| Alkylation | 7,8-dihydroxyflavone, Alkyl iodide | Anhydrous potassium carbonate | Microwave irradiation | Alkylated flavone derivatives |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction times, improve yields, and promote greener chemical processes. This technology has been successfully applied to the synthesis of flavones, including analogues of this compound.

Microwave irradiation can significantly enhance the efficiency of the Claisen-Schmidt condensation for the synthesis of chalcone precursors. Compared to conventional heating methods that may require several hours, microwave-assisted condensation can often be completed in a matter of minutes. juniv.edu Similarly, the subsequent oxidative cyclization of the chalcone to the flavone ring can be expedited using microwave heating. For instance, the cyclization of a 2'-hydroxychalcone in the presence of an oxidizing agent like iodine in DMSO can be achieved in a much shorter time frame under microwave irradiation compared to conventional refluxing. juniv.edu

Solvent-free microwave-assisted synthesis represents a particularly environmentally friendly approach. It has been reported that flavones can be synthesized directly by irradiating a mixture of phloroglucinol (B13840) and a β-ketoester under solvent-free conditions. nih.govresearchgate.net This method is not only faster and cleaner but also often results in higher yields compared to classical heating. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Flavone Analogues

| Reaction Step | Conventional Method | Microwave-Assisted Method |

| Chalcone Synthesis (Claisen-Schmidt) | 6-24 hours at room temperature | 5-10 minutes irradiation |

| Flavone Synthesis (Oxidative Cyclization) | Several hours of reflux | 7-30 minutes irradiation |

Post-Synthetic Modifications and Functionalization of Chromen-4-one Scaffolds

Post-synthetic modification of the pre-formed this compound scaffold is a versatile strategy to create a diverse range of analogues with potentially enhanced or novel biological activities. These modifications can be targeted at various positions of the chromen-4-one core.

The hydroxyl groups at the C-7 and C-8 positions are common sites for alkylation and acylation to produce ether and ester derivatives, respectively. These modifications can influence the compound's solubility, lipophilicity, and interaction with biological targets. medchemexpress.com

Halogenation of the flavone ring is another modification strategy. For example, enzymatic halogenation using a halogenase can introduce chloro or bromo substituents at positions 6 and 8 of the A ring. ulisboa.pt However, the presence of a hydroxyl group at position 8, as in 7,8-dihydroxyflavone, can prevent this enzymatic halogenation. ulisboa.pt

Arylation of the chromen-4-one scaffold can be achieved through modern cross-coupling reactions. The Suzuki-Miyaura reaction of a bis(triflate) derivative of 7,8-dihydroxyflavone allows for the introduction of various aryl groups with high site selectivity, favoring position 7. scholarsresearchlibrary.com

Furthermore, extensive research has been conducted on synthesizing derivatives by modifying the B and C rings of the 7,8-dihydroxyflavone structure. researchgate.net This has led to the identification of analogues with altered biological activities.

Table 4: Examples of Post-Synthetic Modifications of the Chromen-4-one Scaffold

| Modification Type | Reagents and Conditions | Position(s) Modified | Resulting Derivative |

| Alkylation | Alkyl iodide, K2CO3, DMF | C-7 and/or C-8 hydroxyls | Ether derivatives |

| Acylation | Acid anhydride, pyridine | C-7 hydroxyl | Ester derivatives |

| Arylation (Suzuki-Miyaura) | Arylboronic acid, Pd catalyst, base | C-7 | 7-Aryl-8-hydroxyflavone |

| Halogenation (enzymatic) | Halogenase, halide source | C-6, C-8 (in 7-hydroxyflavone) | Halogenated flavones |

Molecular Mechanisms of Action and Target Interactions of 7,8 Dihydroxychromen 4 One

Receptor Agonism/Antagonism (e.g., Tropomyosin-Related Kinase B (TrkB) Agonism)

The most extensively studied molecular action of 7,8-dihydroxychromen-4-one is its specific agonism of the TrkB receptor. mdpi.com Unlike its endogenous ligand, BDNF, which is a large protein with poor blood-brain barrier penetration and a short plasma half-life, this compound is a small molecule capable of crossing the blood-brain barrier and activating TrkB in the brain after systemic administration. nih.govplos.org

The interaction begins with this compound binding to the extracellular domain of the TrkB receptor. nih.govnih.gov This binding event induces the dimerization of TrkB receptors, a critical step for receptor activation. nih.gov Following dimerization, the intracellular tyrosine kinase domains of the receptors undergo autophosphorylation, initiating downstream signaling cascades. nih.govresearchgate.net Studies have confirmed that this compound specifically activates TrkB, without significantly affecting other related receptors like TrkA or TrkC. nih.govnih.gov This selective agonism allows it to mimic the neurotrophic functions of BDNF, such as promoting neuronal survival and enhancing synaptic plasticity. nih.govplos.org While the agonistic effect on TrkB is well-documented, some studies have questioned the direct nature of this activation, suggesting the possibility of an indirect mechanism or the involvement of active metabolites. elifesciences.orgalzdiscovery.org

| Property | Description | Key Finding | Reference |

|---|---|---|---|

| Binding Site | Binds to the extracellular domain (ECD) of the TrkB receptor. | Mimics the binding action of the natural ligand, BDNF. | nih.govnih.gov |

| Activation Mechanism | Induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain. | Functions as a potent TrkB agonist. | nih.gov |

| Selectivity | Specifically activates TrkB over other neurotrophin receptors like TrkA and TrkC. | Demonstrates high selectivity for the TrkB signaling pathway. | nih.gov |

| Binding Affinity (Kd) | Binds to TrkB with a dissociation constant (Kd) of approximately 1.3 to 3.1 µM. | Shows a direct, reversible physical interaction with the receptor. | elifesciences.orgmdpi.com |

Enzyme Active Site Interactions

Recent studies have identified this compound as a direct and potent inhibitor of pyridoxal (B1214274) 5'-phosphate phosphatase (PDXP), an enzyme that regulates the levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.govelifesciences.orgnih.gov By inhibiting PDXP, this compound increases intracellular PLP levels in neurons. elifesciences.orgnih.gov This is significant as PLP is a crucial cofactor for many enzymes involved in neurotransmitter synthesis and other neurological functions. nih.gov

Furthermore, in vitro studies have demonstrated that this compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, including CYP2C9, CYP2C19, and CYP3A4, as well as xanthine (B1682287) oxidase (XO). nih.govmdpi.com These enzymes are critical for the metabolism of a wide range of drugs and endogenous compounds. The inhibition of these biotransformation enzymes suggests that this compound could participate in drug-drug interactions. mdpi.com Computational studies also suggest an inhibitory effect on the vascular endothelial growth factor receptor 2 (VEGFR2), a tyrosine kinase receptor involved in angiogenesis. researchgate.netnih.gov

| Enzyme Target | Effect | IC50 Value | Significance | Reference |

|---|---|---|---|---|

| Pyridoxal Phosphatase (PDXP) | Direct, reversible inhibition | Sub-micromolar potency | Increases intracellular levels of active Vitamin B6 (PLP). | nih.govelifesciences.org |

| Cytochrome P450 2C9 (CYP2C9) | Inhibition | 2.1 µM | Potential for drug-drug interactions. | mdpi.com |

| Cytochrome P450 2C19 (CYP2C19) | Inhibition | 7.7 µM | Potential for drug-drug interactions. | mdpi.com |

| Cytochrome P450 3A4 (CYP3A4) | Inhibition | 6.4 µM | Potential for drug-drug interactions. | mdpi.com |

| Xanthine Oxidase (XO) | Inhibition | 2.5 µM | May affect purine (B94841) metabolism. | mdpi.com |

| Phosphoglycolate Phosphatase (PGP) | Inhibition | 4.8 µM | Inhibits a close relative of PDXP. | nih.gov |

Cellular Signaling Pathway Modulation

The activation of the TrkB receptor by this compound triggers three primary downstream signaling pathways:

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a major signaling route activated by this compound. plos.orgnih.gov Activation of Akt promotes cell survival by inhibiting apoptotic proteins and is crucial for the neuroprotective effects of the compound. plos.orgpnas.org Studies have shown that inhibitors of PI3K or Akt block the survival-promoting actions of this compound. plos.orgpnas.orgresearchgate.net This pathway also appears to upregulate Nuclear factor erythroid 2-like 2 (Nrf2), a key regulator of cellular antioxidant responses. frontiersin.org

MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is also robustly activated. pnas.orgnih.gov This pathway is essential for neuronal growth, differentiation, and synaptic plasticity. nih.govnih.gov The activation of both the PI3K/Akt and MAPK/ERK pathways is considered necessary for the full spectrum of this compound's neurotrophic and neuroprotective activities. nih.govpnas.org However, some studies indicate that in certain cell types or conditions, activation might be preferential for the PI3K/Akt pathway over the MAPK/ERK pathway. plos.orgnih.gov

PLCγ1 Pathway: The Phospholipase C-gamma 1 (PLCγ1) pathway is the third major cascade initiated by TrkB activation. nih.govresearchgate.net This pathway leads to increases in intracellular calcium and the activation of protein kinase C (PKC), which are involved in various aspects of synaptic function and plasticity. researchgate.net

Together, the modulation of these signaling pathways underlies the ability of this compound to promote neuronal survival, reduce apoptosis, and enhance synaptic function. researchgate.net

Molecular Target Identification in Biological Systems

The primary molecular target of this compound identified in numerous biological systems is the TrkB receptor. nih.govnih.govfrontiersin.org Its ability to protect neurons from apoptosis and reduce tissue damage in various models of neurological disease has been shown to be dependent on the presence and activation of TrkB. nih.govplos.org For instance, the neuroprotective effects of this compound are abolished in TrkB-deficient neurons or by the co-administration of TrkB inhibitors like K252a. nih.govplos.org

In addition to TrkB, pyridoxal phosphatase (PDXP) has been validated as a direct, druggable target of this compound. nih.govelifesciences.org The discovery of this interaction provides an alternative mechanistic explanation for some of the compound's observed effects on cognition and brain function, linking them to the modulation of vitamin B6 metabolism. nih.govnih.gov

Other identified targets, primarily through in vitro enzyme inhibition assays, include cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP3A4) and xanthine oxidase. nih.govmdpi.com While the physiological relevance of these interactions in vivo requires further investigation, they highlight the compound's potential to influence metabolic processes. mdpi.com Computational analyses have also proposed VEGFR2 as a potential target, suggesting a role in modulating angiogenesis, though this requires further biochemical validation. nih.gov

Structure Activity Relationship Sar Studies of 7,8 Dihydroxychromen 4 One Derivatives

Influence of Hydroxyl Group Positions and Number on Biological Activity

The number and placement of hydroxyl (-OH) groups on the chromen-4-one scaffold are critical determinants of biological activity, particularly for antioxidant effects. The presence of multiple hydroxyl groups generally enhances activity. rsc.orgresearchgate.net Studies comparing different dihydroxy-4-methylcoumarins (a related structural class) have shown that ortho-dihydroxy derivatives, such as 6,7-dihydroxy and 7,8-dihydroxy isomers, exhibit superior antioxidant and radical scavenging activities compared to meta-dihydroxy (e.g., 5,7-dihydroxy) and monohydroxy analogues. nih.gov

The 7,8-dihydroxy substitution pattern, which forms a catechol moiety, is particularly significant. This arrangement is a well-known structural feature in many biologically active natural products and is associated with a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. researchgate.net The proximity of the two hydroxyl groups in the ortho position facilitates the donation of hydrogen atoms and the stabilization of the resulting radical through the formation of an intramolecular hydrogen bond, thereby enhancing its radical scavenging capacity. nih.gov Research on lignite, for example, has shown that a hydroxyl group at the ortho position relative to an active group has the most significant impact on the reaction, promoting it through pathways like hydrogen bonding and proton transfer. nih.gov The effectiveness of hydroxyl groups in this regard is often more pronounced than when they are in meta or para positions. nih.gov

Impact of Substituents on Chromen-4-one Core (e.g., C-2, C-3, C-6, C-8 positions)

Electron-withdrawing groups (EWGs) are atoms or functional groups that pull electron density away from the part of the molecule to which they are attached. wikipedia.org Common EWGs include nitro groups (-NO₂), halogens (-F, -Cl), and carbonyl-containing groups (-CHO, -COOH). libretexts.orglumenlearning.com By reducing the electron density of the aromatic ring, EWGs generally deactivate it, making it less susceptible to electrophilic attack and slowing down reaction rates. lumenlearning.comwikipedia.org For instance, the nitration of nitrobenzene (B124822) is millions of times slower than that of benzene. lumenlearning.com

In the context of substituted benzenes, EWGs typically direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org This is because they destabilize the positively charged intermediate (Wheland intermediate) formed during ortho and para attack more than the intermediate for meta attack. libretexts.orglumenlearning.com However, halogens are an exception; they are deactivating yet direct incoming groups to the ortho and para positions. libretexts.orglibretexts.orgucalgary.ca This is due to a combination of a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. libretexts.org

The introduction of EWGs can significantly alter the biological profile of a molecule. For example, the presence of a trifluoromethyl group (-CF₃), a potent EWG, can increase metabolic stability and lipid solubility, potentially enhancing membrane permeability and biological activity. nih.gov In a study on furochromone derivatives, substitution with electron-withdrawing groups like 3-fluoro or 4-chloro on a phenyl ring at the 2-position led to significant inhibitory activity against certain enzymes. nih.gov

The length and branching of alkyl chains attached to the chromen-4-one core can influence the molecule's physical properties and, consequently, its biological activity. In a series of fluoroquinolone derivatives, the introduction of long alkyl chains to piperazine (B1678402) substituents was explored to increase lipophilicity and potentially enhance antibacterial activity. researchgate.net

In the field of organic electronics, modifying the length of alkyl side chains on conjugated polymers has been shown to control the formation of different semi-crystalline phases, which in turn affects properties like charge transport. researchgate.net For instance, polymers with shorter hexyl side chains adopted a different molecular orientation compared to those with longer alkyl chains. researchgate.net While not directly on chromen-4-ones, these findings highlight how alkyl chain length can dictate molecular assembly and physical properties. researchgate.net Similarly, branched alkyl chains are often introduced to improve the solubility and processability of complex molecules, which can be a crucial factor for their application and biological testing. rsc.org

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that affects a molecule's absorption, distribution, membrane permeability, and interaction with biological targets. nih.govmdpi.com A clear correlation between lipophilicity and biological activity is often observed in series of related compounds.

For example, in a study of 4-aryl-4H-chromenes, the antitumor activity was found to be significantly affected by the lipophilicity of substituents at various positions on the chromene ring. researchgate.net Similarly, the cytotoxicity of certain chromone (B188151) derivatives has been correlated with their lipophilicity, with more lipophilic compounds potentially having greater cellular absorption. nih.gov However, the relationship is not always linear. Studies on thiazolyl-azoles found that the most potent anti-inflammatory and antioxidant compounds exhibited medium lipophilicity values. mdpi.com This suggests that an optimal balance of hydrophilic and hydrophobic properties is often required for maximal biological activity.

The introduction of specific substituents can modulate lipophilicity. For instance, in a series of 7,8-dihydroxy-4-arylcoumarins, substitutions on the 4-phenyl ring with groups like 3'-OH and 4'-OCH₃ were found to be crucial for potent tubulin inhibition, a key anticancer mechanism. eurekaselect.com

Table 1: Impact of Substituents on Biological Activity

This table is a representative summary based on findings from various studies on chromone-related structures and may not directly reflect tests on 7,8-dihydroxychromen-4-one itself.

| Position | Substituent Type | General Effect on Activity | Reference |

| Benzene Ring | Hydroxyl (-OH) | Number and position are critical; ortho-dihydroxy (catechol) enhances antioxidant activity. | nih.gov, researchgate.net, nih.gov |

| C-2 | Phenyl with EWG (e.g., -F, -Cl) | Can increase inhibitory activity against specific enzymes. | nih.gov |

| C-3 | Substitution did not significantly affect antioxidant activity in one study of dihydroxy-4-methylcoumarins. | nih.gov | |

| General | Electron-Withdrawing Groups (EWGs) | Can increase metabolic stability and membrane permeability (e.g., -CF₃). | nih.gov |

| General | Alkyl Chains | Length and branching affect lipophilicity, solubility, and molecular orientation. | rsc.org, researchgate.net, researchgate.net |

Conformational Features and Planarity Effects on Activity

The three-dimensional shape and rigidity of a molecule are crucial for its ability to bind to a biological target. The chromen-4-one system is largely planar, and this planarity is often considered important for its interaction with enzymes or receptors. The shape, size, and polarizability of chromone derivatives are known to be correlated with their cytotoxicity. nih.gov

While specific conformational studies on this compound are not widely available, research on related flavonoids and chromones underscores the importance of molecular geometry. The planarity of the chromone ring system facilitates stacking interactions and can be a key feature for intercalation with DNA or fitting into the active sites of enzymes. Any substituent that disrupts this planarity could potentially reduce biological activity by hindering these interactions.

Importance of Specific Functional Groups for Pharmacological Efficacy (e.g., Carbonyl, Catechol Moiety)

Certain functional groups within the this compound structure are indispensable for its biological activities.

The carbonyl group (C=O) at the C-4 position is a key feature. It acts as a hydrogen bond acceptor and can participate in crucial interactions with biological targets. The reactivity of this carbonyl group is influenced by substituents on the chromone ring. Electron-donating groups can weaken the C=O bond, while electron-withdrawing groups tend to strengthen it by drawing electron density away from the carbon atom. stackexchange.com

The catechol moiety (the ortho-dihydroxy groups at C-7 and C-8) is of paramount importance for many of the compound's pharmacological effects, especially its antioxidant activity. researchgate.net Catechols are excellent metal chelators and are highly effective at scavenging free radicals. nih.gov The ability of the catechol group to be oxidized to a stable ortho-quinone is central to its antioxidant mechanism. This structural element is found in numerous compounds with potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. researchgate.net Studies on dihydroxy-4-methylcoumarins have confirmed that the ortho-dihydroxy arrangement is superior to other hydroxylation patterns for antioxidant and radical scavenging efficacy. nih.gov

Computational and Theoretical Studies on 7,8 Dihydroxychromen 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory Framework)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules. rsc.orgnrel.gov These methods provide valuable insights into the fundamental characteristics of a compound like 7,8-dihydroxychromen-4-one, helping to predict its reactivity, stability, and potential interactions. DFT calculations focus on the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost. bhu.ac.inscirp.org

Electronic Properties (e.g., HOMO-LUMO Energies, Energy Gap)

The electronic properties of a molecule are crucial in determining its chemical behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgirjweb.com A small energy gap suggests that the molecule can be easily excited and is therefore more reactive, whereas a large energy gap indicates higher stability. nih.gov

Table 1: Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in the scientific literature |

| LUMO Energy | Data not available in the scientific literature |

| Energy Gap (ΔE) | Data not available in the scientific literature |

Global and Local Reactivity Descriptors (e.g., Fukui Indices, Hardness, Softness, Electrophilicity Index)

Global and local reactivity descriptors are derived from the electronic properties of a molecule and provide a quantitative measure of its reactivity. Global descriptors, such as chemical hardness, softness, and the electrophilicity index, describe the reactivity of the molecule as a whole.

Hardness (η) and Softness (S) are concepts that describe the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. scirp.org

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. nih.gov

Local reactivity descriptors, like Fukui functions, identify the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed, thus highlighting regions susceptible to nucleophilic or electrophilic attack. revistadechimie.rofaccts.de

Detailed quantum chemical studies providing calculated values for the global and local reactivity descriptors of this compound have not been reported in the available literature. These calculations would be instrumental in pinpointing the reactive centers of the molecule and predicting its behavior in chemical reactions.

Table 2: Global and Local Reactivity Descriptors for this compound

| Descriptor | Value / Predicted Reactive Sites |

|---|---|

| Hardness (η) | Data not available in the scientific literature |

| Softness (S) | Data not available in the scientific literature |

| Electrophilicity Index (ω) | Data not available in the scientific literature |

| Fukui Indices (f+, f-) | Data not available in the scientific literature |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to understand and predict the interactions between small molecules and their biological targets. nih.gov

Binding Affinity Predictions

A key output of molecular docking simulations is the prediction of the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. nih.gov Binding affinity is often expressed in terms of the binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. researchgate.net

Specific molecular docking studies investigating the binding affinity of this compound with particular biological targets are not documented in the publicly accessible scientific literature. Such studies would be necessary to identify potential protein targets and to quantify the strength of the binding.

Table 3: Predicted Binding Affinities for this compound with Various Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Data not available | Data not available in the scientific literature |

Interaction Site Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking also provides a detailed analysis of the interaction sites. This includes identifying the specific amino acid residues in the receptor that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is crucial for explaining the specificity of the binding and for designing more potent and selective molecules.

As there are no published molecular docking studies for this compound, a detailed analysis of its interaction sites with any specific protein target is currently unavailable.

Table 4: Interaction Site Analysis for this compound

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Data not available | Data not available in the scientific literature | Data not available in the scientific literature |

Molecular Dynamics (MD) Simulations for Structural Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of ligand-target interactions, MD simulations can provide insights into the stability of the complex formed and the conformational changes that may occur upon binding. uoa.gr These simulations can validate the results of molecular docking and provide a more dynamic picture of the interaction.

There are no specific molecular dynamics simulation studies reported for this compound in the available scientific literature. Such simulations would be valuable for assessing the stability of its potential complexes with biological targets and for understanding the dynamic nature of these interactions over time.

Table 5: Molecular Dynamics Simulation Parameters for this compound Complexes

| Parameter | Value / Observation |

|---|---|

| Simulation Time | Data not available in the scientific literature |

| RMSD (Root Mean Square Deviation) | Data not available in the scientific literature |

| Conformational Changes | Data not available in the scientific literature |

Computational Prediction of ADME-Related Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery. Computational models offer a rapid and cost-effective means to predict these characteristics based on the molecule's structure.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most widely used guidelines for this assessment is Lipinski's Rule of Five. longdom.orgorientjchem.org This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5. longdom.org

Computational analysis of this compound indicates a high degree of compliance with Lipinski's Rule of Five, suggesting favorable physicochemical properties for oral bioavailability. The calculated parameters for the compound are summarized below.

| Lipinski's Rule Parameter | Value for this compound | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 178.14 g/mol | < 500 daltons | Yes |

| Octanol-Water Partition Coefficient (XLogP3) | 0.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

Data sourced from PubChem CID 21853376. jocpr.com

As the data indicates, this compound does not violate any of the criteria set forth by Lipinski's Rule of Five. This perfect compliance profile suggests that the molecule has a size and lipophilicity conducive to passive diffusion across biological membranes, a key aspect of oral drug absorption.

Predictive models, such as the one used by SwissADME, often evaluate a "bioavailability radar" based on six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. A compound is predicted to have good oral bioavailability if its properties fall within the optimal ranges for these descriptors.

The relevant computed properties for this compound are presented in the table below.

| Property | Value for this compound | Significance for Oral Bioavailability |

|---|---|---|

| Molecular Weight | 178.14 g/mol | Small size facilitates passive diffusion and absorption. |

| XLogP3 | 0.8 | Indicates balanced lipophilicity, favorable for solubility in both aqueous and lipid environments. |

| Topological Polar Surface Area (TPSA) | 66.8 Ų | A TPSA value under 140 Ų is generally associated with good cell membrane permeability. |

| Rotatable Bond Count | 1 | Low number of rotatable bonds (<10) indicates molecular rigidity, which is often favorable for binding and bioavailability. |

Data sourced from PubChem CID 21853376. jocpr.com

Based on these parameters, this compound exhibits characteristics strongly associated with good oral bioavailability. Its small molecular size, balanced lipophilicity (LogP), and optimal polar surface area all fall within the ranges considered favorable for absorption from the gastrointestinal tract. comporgchem.com The low number of rotatable bonds suggests a degree of molecular rigidity that can also contribute positively to its pharmacokinetic profile.

Tautomeric Forms and Stability Analysis

Tautomers are structural isomers of chemical compounds that can readily interconvert. This phenomenon is significant as different tautomers of a molecule can exhibit distinct chemical, physical, and biological properties. For this compound, keto-enol tautomerism is possible due to the presence of hydroxyl groups and a ketone functional group within its chromen-4-one core.

While no specific computational studies dedicated to the tautomerism of this compound have been identified, the principles can be understood from theoretical studies on similar molecules. The primary tautomeric equilibrium for this compound would involve the interconversion between its existing enol form (a vinylogous ester with phenolic hydroxyl groups) and potential keto forms. The canonical structure, this compound, is itself an enolic form. Tautomerization could involve the migration of a proton from one of the hydroxyl groups (at position 7 or 8) to the ketone oxygen at position 4, creating a quinone-methide type structure.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of such tautomers. mdpi.com These calculations can determine the Gibbs free energy of each tautomeric form in the gas phase and in different solvents. jocpr.com The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable and, therefore, the most abundant species at equilibrium. mdpi.com

For molecules with multiple hydroxyl groups, several tautomeric forms are theoretically possible. A typical computational analysis would involve:

Geometry Optimization: The molecular structure of each possible tautomer is optimized to find its lowest energy conformation.

Energy Calculation: The total electronic energy and thermodynamic properties (enthalpy, entropy, and Gibbs free energy) are calculated for each optimized structure.

Solvent Effects: Since relative tautomer stability can be highly dependent on the solvent environment, calculations are often repeated using a polarizable continuum model (PCM) to simulate different solvents. nih.gov

Analytical Methodologies for Characterization and Quantification of 7,8 Dihydroxychromen 4 One in Research Contexts

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 7,8-Dihydroxychromen-4-one by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When subjected to IR radiation, the bonds within the this compound molecule will vibrate at specific frequencies, leading to the absorption of radiation. These absorptions are recorded as a spectrum, which provides a unique "fingerprint" of the molecule.

Key characteristic absorption bands expected for this compound would include:

O-H stretching: Broad bands typically in the region of 3200-3600 cm⁻¹, corresponding to the two phenolic hydroxyl groups.

C=O stretching: A strong, sharp absorption band around 1650-1690 cm⁻¹ for the α,β-unsaturated ketone (the carbonyl group of the chromone (B188151) ring).

C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region, indicative of the aromatic ring and the pyrone ring double bonds.

C-O stretching: Bands in the 1300-1000 cm⁻¹ range, corresponding to the aryl ether linkage in the chromone ring and the phenolic C-O bonds.

An interactive data table for the expected IR absorption bands is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| Phenolic O-H | 3200-3600 (broad) | Stretching |

| Carbonyl C=O | 1650-1690 (strong) | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Aryl Ether C-O | 1250-1300 | Asymmetric Stretching |

| Phenolic C-O | 1150-1250 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, their proximity to other protons, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons on the aromatic and pyrone rings, as well as the protons of the two hydroxyl groups. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) would be key parameters for structural assignment.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. A ¹³C NMR spectrum of this compound would display a distinct signal for each of the nine carbon atoms in its unique chemical environment. The carbonyl carbon would appear significantly downfield (at a higher chemical shift), typically in the range of 170-180 ppm.

Below are interactive tables illustrating the expected format for ¹H and ¹³C NMR data.

¹H NMR Data Table (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | |||

| H-3 | |||

| H-5 | |||

| H-6 | |||

| 7-OH |

¹³C NMR Data Table (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | |

| C-3 | |

| C-4 | |

| C-4a | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS is a soft ionization technique that is particularly useful for determining the accurate mass of a molecule, which in turn allows for the determination of its elemental composition. For this compound (C₉H₆O₄), the expected exact mass would be calculated and compared to the experimentally determined mass. This high level of accuracy is crucial for confirming the molecular formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is polar and may have limited volatility, derivatization (e.g., silylation) might be necessary to make it suitable for GC analysis. The gas chromatogram would provide the retention time of the derivatized compound, and the mass spectrometer would provide its mass spectrum, including the molecular ion peak and characteristic fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. It couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. The compound would first be separated from a mixture on an HPLC column, and the eluent would be introduced into the mass spectrometer. The resulting data would include the retention time from the chromatogram and the mass spectrum, which would show the molecular ion and provide structural information through fragmentation analysis (e.g., MS/MS).

An interactive table for potential mass spectrometry data is shown below.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRESI-MS | ESI+ | [M+H]⁺ | |

| HRESI-MS | ESI- | [M-H]⁻ | |

| LC-MS/MS | ESI+ | Fragmentation of [M+H]⁺ |

Chromatographic Separation Techniques

The separation and purification of this compound from complex mixtures, such as plant extracts or synthetic reaction media, are critical for its characterization and quantification. Chromatographic techniques are central to this process, exploiting the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of flavonoids, including this compound, due to its high resolution, sensitivity, and speed. chromatographyonline.comcreative-proteomics.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this class of compounds, utilizing a nonpolar stationary phase and a polar mobile phase. nih.govphenomenex.com

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 column (a silica-based stationary phase with bonded octadecylsilyl groups) is typically effective. The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol (B129727). chromatographyonline.com To improve peak shape and resolution, a small amount of acid, such as formic acid, acetic acid, or phosphoric acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl groups. sielc.comsielc.com

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the chromenone structure possesses strong UV absorbance. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations. For enhanced specificity and sensitivity, especially in complex biological matrices, HPLC can be coupled with a mass spectrometer (LC-MS). chromatographyonline.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Begin with 5-10% B, increasing to 70-80% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | ~254 nm and ~340 nm |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. taylorfrancis.comresearchgate.net It is frequently used to monitor the progress of chemical reactions, screen plant extracts for the presence of the compound, and to determine the optimal solvent system for column chromatography. chemistryhall.com

For TLC analysis, the stationary phase is typically a thin layer of silica gel coated on a plate of glass, aluminum, or plastic. The sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase (eluent). The eluent ascends the plate via capillary action, and separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. chemistryhall.com

The choice of the solvent system is crucial for achieving good separation. A mixture of a nonpolar solvent (like toluene or hexane) and a more polar solvent (such as ethyl acetate, diethyl ether, or methanol) is often used. The polarity of the solvent system is adjusted to achieve a retention factor (Rf) value ideally between 0.2 and 0.8 for the target compound. chemistryhall.com For dihydroxybenzene isomers, a solvent system of Toluene: Diethyl Ether: Acetic Acid (80:20:1) has proven effective and could be a starting point for method development. researchgate.net

Table 2: Example TLC Systems for the Separation of Dihydroxy-Substituted Aromatics

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Solvent System (Eluent) | Toluene : Diethyl Ether : Acetic Acid (80:20:1 v/v/v) |

| Visualization | UV light (254 nm), Staining with vanillin-sulfuric acid reagent |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. researchgate.net Due to the presence of two polar hydroxyl groups, this compound is a non-volatile compound with a relatively high boiling point, making it unsuitable for direct analysis by GC. researchgate.netnih.gov

To make the compound amenable to GC analysis, a derivatization step is necessary. chromatographyonline.comresearchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. The most common derivatization method for compounds with active hydrogens, such as the hydroxyl groups in this compound, is silylation. nih.gov Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl groups to replace the acidic protons with nonpolar trimethylsilyl (TMS) groups. researchgate.netnih.gov This transformation significantly reduces the polarity and increases the volatility of the molecule.

Once derivatized, the TMS-ether of this compound can be separated on a GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5%-phenyl-95%-dimethylpolysiloxane). The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC coupled with MS (GC-MS) is particularly valuable as it provides not only quantitative data but also structural information from the mass spectrum of the derivatized analyte, aiding in its definitive identification. researchgate.netnih.gov

Table 3: Representative GC-MS Conditions for Analysis of Derivatized Flavonoids

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium, constant flow rate of ~1 mL/min |

| Oven Temperature Program | Initial temp 100-150°C, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min |

| Injector Temperature | 250-280°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 50-600 |

Sample Preparation and Extraction Methods for Biological Matrices in Research

The accurate quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates requires efficient extraction and sample clean-up procedures to remove interfering endogenous substances.

Solvent Extraction Procedures

Solvent extraction is a fundamental technique for isolating flavonoids from biological samples. nih.gov The choice of solvent and method depends on the polarity of the target compound and the nature of the matrix. Given the polar nature of this compound, polar solvents are generally employed. nih.gov

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases. For plasma or urine samples, which are aqueous, an organic solvent like ethyl acetate is commonly used to extract flavonoids. nih.govnih.gov The pH of the aqueous sample may be adjusted to optimize the partitioning of the analyte into the organic phase. After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the subsequent analytical technique (e.g., HPLC mobile phase).

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient alternative to LLE, minimizing solvent consumption. The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For polar compounds like this compound, a reversed-phase sorbent (e.g., C18) can be used. The procedure typically involves four steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer.

Loading: The pre-treated biological sample is passed through the cartridge. This compound and other hydrophobic molecules are retained on the sorbent, while very polar components like salts pass through.

Washing: The cartridge is washed with a weak solvent to remove loosely bound impurities without eluting the analyte.

Elution: The target compound is recovered from the sorbent using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

In some research contexts, particularly with plasma samples where flavonoids can bind to proteins, a protein precipitation step is often performed prior to extraction. news-medical.net This is typically done by adding a water-miscible organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid, to the plasma sample. After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be further purified by LLE or SPE. news-medical.net

Table 4: Common Solvents for Flavonoid Extraction

| Solvent | Polarity | Typical Use |

|---|---|---|

| Methanol | High | General extraction from plant and biological tissues, protein precipitation |

| Ethanol | High | "Green" solvent for extraction from natural products |

| Acetonitrile | High | Protein precipitation from plasma, HPLC mobile phase |

| Ethyl Acetate | Medium | Liquid-liquid extraction from aqueous samples (e.g., urine, plasma) |

| Water/Organic Solvent Mixtures | Variable | Used to fine-tune extraction efficiency for specific flavonoids |

Gas Purge and Thermal Desorption Techniques

Gas purge (also known as purge and trap) and thermal desorption are sample introduction techniques primarily designed for the analysis of volatile organic compounds (VOCs) and some semi-volatile organic compounds (SVOCs) in solid, liquid, or gas samples. researchgate.netnih.govmdpi.com

The fundamental principle of purge and trap involves bubbling an inert gas (the purge gas) through a liquid sample. Volatile compounds are stripped from the sample matrix and carried by the gas to an adsorbent trap. After a set period, the trap is rapidly heated (desorbed), and the analytes are transferred to the GC column for analysis. Direct thermal desorption involves placing a solid sample directly into a desorption tube, which is then heated to release volatile components into the GC system. mdpi.com

Given that this compound is a non-volatile, polar, and thermally labile compound, these techniques are not suitable for its direct analysis. The high temperatures required for thermal desorption would likely cause thermal degradation of the molecule rather than volatilization. Therefore, gas purge and thermal desorption are not utilized in research contexts for the characterization or quantification of this compound in its intact form. These methods are reserved for analytes with significantly higher vapor pressures and thermal stability. researchgate.netnih.gov

Metabolic Studies and Biotransformation of 7,8 Dihydroxychromen 4 One in Non Human Biological Systems

In Vitro Metabolic Fate in Cellular and Subcellular Fractions (e.g., Hepatocytes, Perfused Organs)

In vitro models are essential for isolating and characterizing specific metabolic pathways. Studies involving subcellular fractions of the liver, such as microsomes and S9 fractions, have provided initial insights into the biotransformation of flavonoids. While specific studies on 7,8-Dihydroxychromen-4-one in isolated hepatocytes or perfused organs are limited, research on similar flavonoids and in vitro enzyme assays have shed light on its likely metabolic fate.

The primary routes of metabolism for this compound are not typically mediated by cytochrome P450 (CYP) enzymes, which are responsible for many oxidation and reduction reactions. frontiersin.org Instead, its biotransformation is dominated by conjugation reactions. In vitro studies have shown that flavonoids with a catechol structure, like this compound, are substrates for catechol-O-methyltransferase (COMT). nih.gov

Furthermore, in vitro models have been employed to assess the inhibitory potential of this compound on various metabolic enzymes. Such studies are crucial for predicting potential drug-flavonoid interactions. For instance, the inhibitory effects of 7,8-DHF on cytochrome P450 enzymes like CYP2C9, CYP2C19, and CYP3A4, as well as on xanthine (B1682287) oxidase, have been evaluated using these systems. nih.gov

In Vivo Metabolic Profiling in Animal Models (e.g., Zebrafish, Genetically Engineered Mouse Models)

In vivo studies in animal models provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound. The most extensively used models for this compound have been rodents, particularly mice, and non-human primates.

In mice, after oral administration, this compound is rapidly absorbed and can cross the blood-brain barrier. nih.govalzdiscovery.org Pharmacokinetic studies in both adult and neonatal mice have demonstrated that the compound is subject to significant metabolism. frontiersin.orgnih.gov These studies have been instrumental in identifying metabolites in both plasma and brain tissue, revealing that the biotransformation of 7,8-DHF is a critical determinant of its biological activity. frontiersin.orgnih.govnih.gov

Studies in cynomolgus monkeys have further corroborated the metabolic pathways observed in rodents. After oral administration, plasma analysis revealed that this compound is extensively metabolized, with conjugated forms being the predominant metabolites. nih.govmdpi.com

While zebrafish are increasingly used as a model for studying flavonoid metabolism due to their genetic homology with humans and the functional similarity of their drug metabolism systems, specific metabolic profiling of this compound in zebrafish has not been extensively detailed in the available literature. mdpi.comthieme-connect.comnih.gov

The primary metabolites of this compound identified in animal models result from methylation and conjugation reactions. nih.govnih.gov

In mice, O-methylation is a key metabolic pathway. The two major mono-methylated metabolites are 7-methoxy-8-hydroxy-flavone and 7-hydroxy-8-methoxy-flavone. frontiersin.orgnih.govnih.gov These metabolites have been detected in both plasma and brain tissue, and interestingly, they retain biological activity, being able to activate the TrkB receptor. nih.govnih.govnih.gov

In monkeys, the metabolic profile is dominated by conjugation. The major metabolites found in plasma are glucuronide and sulfate (B86663) conjugates of the parent compound. nih.govmdpi.com Methylated forms of 7,8-DHF, which can also be further conjugated with glucuronic acid or sulfate, have also been identified. nih.gov Studies suggest that methylation occurs predominantly at the 8-hydroxyl position. nih.gov

| Animal Model | Major Metabolites Identified | Location Detected | Metabolic Pathway |

|---|---|---|---|

| Mouse | 7-methoxy-8-hydroxy-flavone, 7-hydroxy-8-methoxy-flavone | Plasma, Brain | O-Methylation |

| Monkey | Glucuronide conjugates, Sulfate conjugates, Methylated conjugates | Plasma | Glucuronidation, Sulfation, Methylation |

Research has indicated that the metabolic effects of this compound can be influenced by the gut microbiome. In female mice on a high-fat diet, the protective metabolic effects of the flavonoid, such as the reduction of hepatic lipid accumulation, were found to be dependent on an intact gut microbiome. nih.gov This suggests an indirect influence on host metabolic pathways, including lipid metabolism. However, specific studies detailing the direct perturbation of central metabolic pathways such as glycolysis or the tricarboxylic acid (TCA) cycle by this compound are not extensively covered in the current scientific literature.

Isotope tracing is a powerful technique for quantifying the rate of metabolic reactions, or flux, through a particular pathway. immune-system-research.comfrontiersin.org This methodology, often using stable isotopes like ¹³C, allows researchers to track the flow of atoms from a labeled substrate through various metabolic pathways, such as glycolysis and the TCA cycle. immune-system-research.com While this approach has been widely applied in various fields of metabolic research, there is currently a lack of specific studies in the scientific literature that have utilized isotope tracing to perform a flux analysis of the metabolic pathways perturbed by this compound.

Biotransformation Pathways (e.g., Oxidation, Reduction, Conjugation Reactions)

The biotransformation of this compound in non-human biological systems is characterized by extensive Phase II metabolism, specifically conjugation and methylation reactions.

Conjugation Reactions: Glucuronidation and sulfation are the predominant conjugation pathways for this compound. frontiersin.orgnih.gov These reactions involve the addition of a glucuronic acid or a sulfate group, respectively, to the hydroxyl groups of the flavonoid. This process increases the water solubility of the compound, facilitating its excretion from the body. nih.gov In monkeys, these conjugated forms are the main metabolites found in plasma. nih.govmdpi.com

Methylation: O-methylation is another significant biotransformation pathway, catalyzed by the enzyme Catechol-O-methyltransferase (COMT). nih.gov This reaction involves the transfer of a methyl group to one of the hydroxyl groups of the catechol structure of this compound. nih.gov This results in the formation of mono-methylated metabolites, such as 7-methoxy-8-hydroxy-flavone and 7-hydroxy-8-methoxy-flavone, which have been identified in mice. nih.govnih.gov Notably, these methylated metabolites are biologically active. nih.govnih.gov

Oxidation and Reduction: Unlike many other xenobiotics, the metabolism of this compound does not appear to be significantly driven by Phase I oxidation or reduction reactions catalyzed by cytochrome P450 enzymes. frontiersin.org Its elimination is primarily handled by the aforementioned conjugation and methylation pathways.

| Biotransformation Pathway | Description | Key Enzymes | Resulting Products |

|---|---|---|---|

| Glucuronidation | Addition of glucuronic acid to a hydroxyl group. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Sulfation | Addition of a sulfate group to a hydroxyl group. | Sulfotransferases (SULTs) | Sulfate conjugates |

| O-Methylation | Addition of a methyl group to a hydroxyl group. | Catechol-O-methyltransferase (COMT) | Mono-methylated flavones |

常见问题

Basic Research Questions

Q. What are the optimized synthetic protocols for 7,8-dihydroxychromen-4-one derivatives, and how can purity be ensured?

- Methodology : Demethylation of methoxy precursors using hydrobromic acid (HBr) under reflux conditions (e.g., 48 hours for 4'-DMA-7,8-DHF.HBr synthesis) followed by purification via solvent extraction (1-butanol) and recrystallization (50% methanol/dichloromethane). Purity is validated via HPLC (>95%) and structural confirmation via H NMR and MS-ESI .

- Key Parameters : Reaction time, acid concentration, and solvent selection for recrystallization influence yield and purity.

Q. How are this compound derivatives characterized for structural integrity?

- Analytical Workflow :

- NMR Spectroscopy : Assign aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad signals).

- Mass Spectrometry : Confirm molecular ions (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and Br content (±0.4% theoretical values) .

Q. What in vitro models are used to assess the bioactivity of this compound derivatives?

- Approach : Antimicrobial activity against Proteus mirabilis is tested via minimum inhibitory concentration (MIC) assays. Derivatives like 2-(2,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one (DDRC) show enhanced binding to hemolysin via hydrogen bonds (e.g., GLU85, GLU126) and π-π stacking (PHE128) using molecular docking (AutoDock Vina) .

Advanced Research Questions

Q. How do substituents on the chromenone core influence binding affinity to bacterial targets?

- Structure-Activity Relationship (SAR) : Fluorinated derivatives (e.g., 3-fluoro substitution) increase binding energy (ΔG = -21.536 kcal/mol) compared to non-fluorinated analogs. Substituent position (e.g., 2,4-dihydroxyphenyl vs. 3,4-dihydroxyphenyl) alters hydrogen bond networks and hydrophobic interactions .

- Experimental Validation : Docking scores (Glide SP/XP) and molecular dynamics simulations (100 ns) assess stability of protein-ligand complexes .

Q. What experimental strategies resolve contradictions in reported bioactivity data across derivatives?

- Data Analysis Framework :

- Source Identification : Compare synthetic routes (e.g., demethylation efficiency) and purity thresholds.

- Bioassay Variability : Standardize MIC protocols (e.g., broth microdilution vs. agar diffusion).

- Structural Confounds : Differentiate between aglycone vs. glycosylated forms (e.g., 7,8,2',4'-tetrahydroxyisoflavone vs. quercetin derivatives) .

Q. How are crystallographic data utilized to validate chromenone derivative structures?

- Techniques : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C-O = 1.23 Å) and hydrogen-bonding networks (e.g., N-H⋯O interactions at 2.89 Å). Trigonal crystal systems (space group R3) are common for brominated derivatives .

- Applications : Validate stereochemistry and intermolecular interactions critical for drug design .

Q. What in vivo models assess the anti-inflammatory potential of this compound derivatives?

- Model Design : DSS-induced murine colitis evaluates colon length, histopathology (e.g., crypt damage), and cytokine profiles (RT-PCR for COX-2). Pretreatment with derivatives (e.g., 20 mg/kg oral dose) reduces inflammation scores vs. controls .

- Limitations : Species-specific metabolism may skew bioavailability data; use LC-MS/MS for pharmacokinetic profiling .

Methodological Resources

- Synthetic Protocols : HBr-mediated demethylation .

- Binding Studies : Hemolysin docking (PDB ID: 4LXJ) .

- Crystallography : CCDC deposition guidelines for trigonal systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。